REACTION_CXSMILES
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[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][C:12]=1[N+:13]([O-:15])=[O:14])[C:7]([OH:9])=O)([O-:3])=[O:2].S(Cl)(Cl)=O.C(N(CC)CC)C.[NH:27]1[CH2:32][CH2:31][O:30][CH2:29][CH2:28]1>O.O1CCCC1>[N+:1]([C:4]1[CH:5]=[C:6]([C:7]([N:27]2[CH2:32][CH2:31][O:30][CH2:29][CH2:28]2)=[O:9])[CH:10]=[CH:11][C:12]=1[N+:13]([O-:15])=[O:14])([O-:3])=[O:2]
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Name
|
|
Quantity
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1 kg
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Type
|
reactant
|
Smiles
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[N+](=O)([O-])C=1C=C(C(=O)O)C=CC1[N+](=O)[O-]
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Name
|
amide
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Quantity
|
0.01 L
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Type
|
reactant
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Smiles
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|
Name
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Quantity
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10 L
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Type
|
solvent
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Smiles
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O1CCCC1
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Name
|
|
Quantity
|
0.45 L
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Type
|
reactant
|
Smiles
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S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
1.25 L
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Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
0.62 L
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Type
|
reactant
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Smiles
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N1CCOCC1
|
Name
|
|
Quantity
|
21 L
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Type
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solvent
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Smiles
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O
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Name
|
|
Quantity
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4 L
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Type
|
solvent
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Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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67.5 (± 2.5) °C
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Type
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CUSTOM
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Details
|
the slurry was stirred for 30 minutes at 0 to 110° C
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
Reaction completion
|
Type
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TEMPERATURE
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Details
|
The reaction mixture was cooled to 0 to 5° C.
|
Type
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CUSTOM
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Details
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Reaction completion
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Type
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TEMPERATURE
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Details
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The reaction mixture was warmed to 15 to 20° C.
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Type
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ADDITION
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Details
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This mixture was then charged to a 40 L flange flask
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Type
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CUSTOM
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Details
|
to precipitate the product
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Type
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TEMPERATURE
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Details
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The flask contents were cooled to and
|
Type
|
WAIT
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Details
|
aged at 0 to 5° C. for 1 hour
|
Duration
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1 h
|
Type
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FILTRATION
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Details
|
the solids were collected by filtration
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Type
|
WASH
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Details
|
The filter-cake was washed with water (4×5.00 L, 4×5.0 vol)
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Type
|
WASH
|
Details
|
the pH of the final wash
|
Type
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FILTRATION
|
Details
|
The wet filter-cake
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The filter-cake was dried at 40 to 45° C. under vacuum until the water content by KF<0.2% w/w
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1[N+](=O)[O-])C(=O)N1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.286 kg | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |